molecular formula C21H14 B14693211 3-Methylperylene CAS No. 24471-47-4

3-Methylperylene

Cat. No.: B14693211
CAS No.: 24471-47-4
M. Wt: 266.3 g/mol
InChI Key: DZFULQFHDSYXKM-UHFFFAOYSA-N
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Description

3-Methylperylene (CAS: 24471-47-4) is a methyl-substituted polycyclic aromatic hydrocarbon (PAH) derived from perylene, a fused four-ring aromatic system. Its synthesis typically involves functionalizing perylene via methylation, as described in a 2008 study where it was purified using column chromatography with dichloromethane (CH₂Cl₂) as the eluent . This compound exhibits strong π-π interactions due to its extended aromatic structure, making it valuable in optoelectronic applications, particularly in charge-transfer complexes with electron-deficient molecules like tetracyanoethylene (TCNE) .

Properties

CAS No.

24471-47-4

Molecular Formula

C21H14

Molecular Weight

266.3 g/mol

IUPAC Name

3-methylperylene

InChI

InChI=1S/C21H14/c1-13-11-12-19-17-9-3-6-14-5-2-8-16(20(14)17)18-10-4-7-15(13)21(18)19/h2-12H,1H3

InChI Key

DZFULQFHDSYXKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC5=C4C3=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylperylene can be achieved through several methods. One common approach involves the methylation of perylene using methyl iodide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale methylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Methylperylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include perylenequinone derivatives, dihydroperylene derivatives, and various substituted perylene compounds .

Scientific Research Applications

3-Methylperylene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylperylene involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Key Observations :

  • Aromatic System : this compound’s perylene backbone provides greater conjugation than pyrene or anthracene derivatives, enhancing its electronic delocalization and stability in charge-transfer complexes .
  • Solubility : Unlike 1-Methylpyrene, which is sparingly soluble in polar solvents, this compound dissolves readily in dichloromethane (DCM) and acetonitrile (ACN), facilitating its use in solution-based optoelectronic studies .

Environmental and Regulatory Considerations

However, its environmental persistence as a PAH derivative warrants careful handling and disposal .

Research Findings and Industrial Relevance

  • Optoelectronic Performance : Studies show that this compound/TCNE complexes exhibit superior charge-separation efficiency compared to anthracene-based analogs, making them promising for organic photovoltaic devices .
  • Synthetic Challenges : The purification of this compound via column chromatography is critical to achieving high purity, as impurities can disrupt π-stacking in thin-film applications .

Notes

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